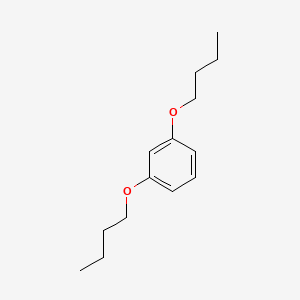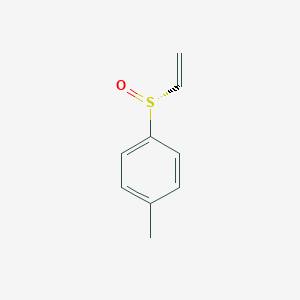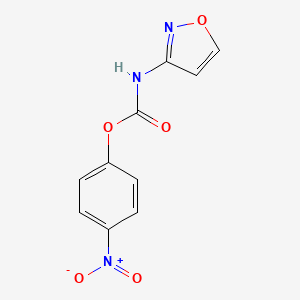
Agn-PC-009zhb
説明
Agn-PC-009zhb is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive sites.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-methyl-1-butene+2(trimethylsilyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Agn-PC-009zhb is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
- 2,3-Bis(trimethylsiloxy)-1,3-butadiene
- 2,3-Dimethyl-1,3-butadiene
- Trimethylsilyl-substituted alkenes
Uniqueness: Agn-PC-009zhb is unique due to the presence of both trimethylsiloxy groups and a methyl-substituted butene backbone. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
42082-93-9 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC名 |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3 |
InChIキー |
IBFCAKIPFTWXKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl]acetamide](/img/structure/B8541274.png)
![Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate](/img/structure/B8541281.png)


![methyl 2-(7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B8541300.png)
![5-bromo-2-(2-methoxyphenyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B8541313.png)






![8-Ethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8541364.png)

